molecular formula C17H20INO2 B2651213 4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide CAS No. 1025707-57-6

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide

Cat. No.: B2651213
CAS No.: 1025707-57-6
M. Wt: 397.256
InChI Key: TZASQIUYKFBKCN-IPZCTEOASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ring substituted with an ethyl group and a styryl group that has two methoxy groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with ethylpyridine in the presence of a base to form the corresponding styryl derivative. This intermediate is then treated with iodine to yield the final pyridinium iodide salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield the corresponding dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyridinium salts depending on the reagents used.

Scientific Research Applications

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethoxystyryl)pyridine
  • 4-(2,4-Dimethoxystyryl)-1-methylpyridinium iodide
  • 2-(2,4-Dimethoxystyryl)pyrimidine

Uniqueness

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide is unique due to its specific substitution pattern and the presence of both ethyl and styryl groups. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the ethyl group can influence the compound’s solubility and reactivity compared to its methyl-substituted analog .

Properties

IUPAC Name

4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO2.HI/c1-4-18-11-9-14(10-12-18)5-6-15-7-8-16(19-2)13-17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZASQIUYKFBKCN-IPZCTEOASA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)OC)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.